3-Pyrrolidin-1-ylmethyl-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWXPVILJUANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405719 | |

| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-78-2 | |

| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyrrolidin-1-ylmethyl-benzylamine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Pyrrolidin-1-ylmethyl-benzylamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidine motif is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] This document delineates the structural attributes of this compound, proposes a robust synthetic pathway, outlines methods for its characterization, and explores its potential applications in drug discovery, particularly within the realm of central nervous system (CNS) disorders.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine, is a disubstituted aromatic compound featuring a benzylamine core and a pyrrolidine ring linked via a methylene bridge at the meta position.

Core Structural Features

The molecule's architecture is defined by three key components:

-

Aromatic Core: A benzene ring provides a rigid scaffold for the appended functional groups. The meta-substitution pattern (1,3-disubstitution) dictates the spatial orientation of the pyrrolidine and aminomethyl moieties.

-

Benzylamine Moiety: The primary aminomethyl group (-CH₂NH₂) is a critical functional group. As a primary amine, it is basic and can act as a hydrogen bond donor, which is often crucial for interactions with biological targets such as receptors and enzymes.[3]

-

Pyrrolidine Ring: This five-membered saturated nitrogen heterocycle is a prevalent scaffold in medicinal chemistry.[1] Its non-planar, puckered conformation allows it to explore three-dimensional space efficiently, potentially leading to enhanced binding affinity and selectivity for protein targets. The tertiary amine within the pyrrolidine ring is also basic and can serve as a hydrogen bond acceptor.

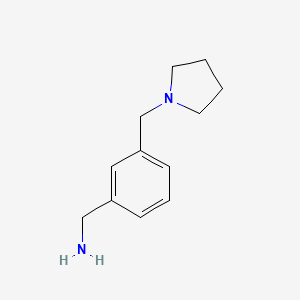

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and known properties of the molecule.

| Property | Value | Source |

| CAS Number | 91271-78-2 | [3] |

| Molecular Formula | C₁₂H₁₈N₂ | [3] |

| Molecular Weight | 190.29 g/mol | [3] |

| MDL Number | MFCD06408780 | [3] |

| Storage Conditions | 2-8°C, protect from light and moisture | [3] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be designed based on well-established organic chemistry principles. A highly efficient method is a two-step process involving the formation of a key intermediate followed by reduction.

Proposed Synthetic Pathway: Reductive Amination

A plausible and industrially scalable approach involves the reductive amination of 3-formylbenzonitrile. This method is advantageous due to the commercial availability of starting materials and the generally high yields of reductive amination reactions.[4]

The overall transformation is as follows: Step 1: Reaction of 3-formylbenzaldehyde with pyrrolidine to form an enamine intermediate, which is then reacted with a reducing agent. Step 2: Reduction of the nitrile group to a primary amine.

A more direct and common pathway involves the reductive amination of 3-(pyrrolidin-1-ylmethyl)benzaldehyde. However, the synthesis of this aldehyde intermediate itself would likely proceed from 3-formylbenzonitrile or a related precursor. For the purpose of this guide, we will outline the reductive amination of isophthalaldehyde (benzene-1,3-dicarbaldehyde) as a readily available starting material.

Caption: Proposed two-step synthesis via reductive amination.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde

-

To a stirred solution of isophthalaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add pyrrolidine (1.0-1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the initial iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the remaining aldehyde.[4]

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Synthesis of this compound

-

Dissolve the intermediate aldehyde, 3-(pyrrolidin-1-ylmethyl)benzaldehyde (1.0 eq), in methanol.

-

Add an excess of ammonia (as a solution in methanol, e.g., 7N) or ammonium acetate.

-

To this solution, add a reducing agent. Two common, effective methods are:

-

Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Chemical Reduction: Add sodium borohydride (NaBH₄) portion-wise at 0°C and then allow the reaction to warm to room temperature.

-

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, if using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup with an appropriate solvent (e.g., dichloromethane) and a basic aqueous solution.

-

Dry the organic layer, filter, and concentrate to yield the crude final product.

-

Further purification can be achieved via column chromatography or distillation under reduced pressure to afford pure this compound.

Structural Characterization and Analysis

Confirmation of the structure and assessment of purity are critical. The following analytical techniques are standard for a molecule of this type.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and pyrrolidine protons.

-

Aromatic Protons: A complex multiplet pattern between ~7.0-7.4 ppm corresponding to the four protons on the 1,3-disubstituted benzene ring.

-

Benzylic Protons (-CH₂-N and -CH₂-NH₂): Two distinct singlets (or slightly broadened singlets) would be expected. The methylene protons between the ring and the pyrrolidine nitrogen would likely appear around 3.5-3.7 ppm. The methylene protons of the benzylamine group would appear slightly downfield, perhaps around 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5-3.0 ppm.

-

Pyrrolidine Protons: Two multiplets corresponding to the α-protons (adjacent to N) and β-protons, typically in the ranges of 2.5-2.7 ppm and 1.7-1.9 ppm, respectively.

-

-

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments.

-

Aromatic Carbons: Six signals in the aromatic region (~120-145 ppm), with two quaternary carbons (the points of substitution) and four CH carbons.

-

Benzylic Carbons: Two signals for the benzylic methylene carbons, likely in the range of 45-60 ppm.

-

Pyrrolidine Carbons: Two signals for the non-equivalent carbons of the pyrrolidine ring, typically around 45-55 ppm (α-carbons) and 20-30 ppm (β-carbons).

-

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 191.29. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

N-H Stretching: A pair of medium-intensity bands around 3300-3400 cm⁻¹ characteristic of a primary amine (-NH₂).

-

C-H Stretching: Bands for aromatic C-H bonds just above 3000 cm⁻¹ and for aliphatic C-H bonds just below 3000 cm⁻¹.

-

N-H Bending: A band around 1600 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it a valuable scaffold for the development of novel therapeutics, particularly for CNS targets. The combination of a benzylamine group with a pyrrolidine ring is found in various pharmacologically active agents.[8]

Rationale as a CNS-Targeted Scaffold

-

Monoamine Transporter Inhibition: Benzylamine and related structures are known components of molecules that inhibit the reuptake of monoamine neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[9] The pyrrolidine ring can modulate the potency and selectivity of this inhibition. As such, derivatives of this scaffold could be explored as potential antidepressants or treatments for attention-deficit/hyperactivity disorder (ADHD).

-

Receptor Modulation: The tertiary amine of the pyrrolidine and the primary amine of the benzylamine group can interact with a variety of G-protein coupled receptors (GPCRs) and ion channels in the CNS. For example, similar structures have been investigated as histamine H3 receptor antagonists and for their potential in treating neurological disorders like Alzheimer's disease.[8]

-

Improved Physicochemical Properties: The pyrrolidine ring can improve properties like aqueous solubility and metabolic stability compared to more lipophilic, purely carbocyclic analogues, which is advantageous for developing CNS-penetrant drugs.

The diagram below illustrates the role of this molecule as a versatile scaffold for generating a library of potential drug candidates.

Caption: Role as a scaffold in discovery chemistry.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: As a building block for compounds targeting Alzheimer's disease or Parkinson's disease.[8]

-

Psychiatric Disorders: Development of novel antidepressants, anxiolytics, or antipsychotics.[3][9]

-

Hyperlipidemia: Certain benzylamino-pyrrolidine derivatives have been investigated as CETP inhibitors for treating high cholesterol.[10]

Safety and Handling

As with any amine-containing compound, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards: Assumed to be corrosive and potentially toxic if swallowed, inhaled, or in contact with skin, similar to other benzylamines.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Conclusion

This compound is a structurally significant molecule that combines the rigidity of an aromatic core with the three-dimensional character of a pyrrolidine ring and the functional reactivity of a primary amine. This unique combination makes it a highly attractive starting point for synthetic elaboration in drug discovery programs. Its proposed synthesis via reductive amination is efficient and scalable. The potential for this scaffold to yield potent and selective modulators of CNS targets warrants further investigation by medicinal chemists and pharmacologists.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4893. Available from: [Link]

-

PubChem. (n.d.). N-Methyl-3-[(pyrrolidin-1-y)lmethyl]benzylamine. PubChem Compound Summary for CID 18525873. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

- Google Patents. (n.d.). US6977299B2 - Method for making acylamides by synthesizing and acylating benzoxazines.

-

National Center for Biotechnology Information. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

OUCI. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Retrieved from [Link]

-

Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine. Retrieved from [Link]

- Google Patents. (n.d.). WO2009071509A1 - 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperli pidemia or arteriosclerosis.

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN114096529A - Chemical process.

-

National Center for Biotechnology Information. (2012). Synthesis of a New Chiral Pyrrolidine. PubMed Central. Retrieved from [Link]

-

MDPI. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-1-Benzyl-3-pyrrolidinol. PubChem Compound Summary for CID 643472. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. (3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine [myskinrecipes.com]

- 4. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2009071509A1 - 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperli pidemia or arteriosclerosis - Google Patents [patents.google.com]

physicochemical properties of 3-Pyrrolidin-1-ylmethyl-benzylamine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Pyrrolidin-1-ylmethyl-benzylamine

Introduction: Bridging Structure and Function

In modern drug discovery, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. These fundamental characteristics govern its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and efficacy. This compound is a compelling scaffold, incorporating a flexible benzylamine moiety and a saturated heterocyclic pyrrolidine ring. This unique combination of a primary and a tertiary amine center presents a distinct profile of ionization, lipophilicity, and solubility.

This guide provides a comprehensive analysis of these critical properties. We move beyond mere data presentation to explore the underlying chemical principles and provide field-proven experimental protocols for their determination. For researchers in medicinal chemistry and drug development, understanding this physicochemical landscape is the first step toward unlocking the full potential of this and related molecular architectures.

Molecular Identity and Structural Attributes

To establish a clear foundation, we first define the precise identity of the target compound. The meta-substitution pattern is critical to its spatial and electronic characteristics.

-

IUPAC Name: (3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine

-

Synonyms: this compound

-

Molecular Formula: C₁₂H₁₈N₂

-

Canonical SMILES: C1CCN(C1)CC2=CC=CC(=C2)CN

-

InChI Key: XSJFYCYUKSAOIY-UHFFFAOYSA-N[1]

Table 1: Core Computed Physicochemical Properties Note: Experimental data for this specific molecule is scarce; therefore, these values are derived from high-quality computational models and data from closely related analogs, such as N-methylated versions or positional isomers.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 190.29 g/mol | Influences diffusion rates and compliance with formulation guidelines (e.g., Lipinski's Rule of 5).[1][2] |

| XLogP3-AA | ~1.6 - 2.4 | A measure of lipophilicity; this moderate value suggests a balance between aqueous solubility and membrane permeability.[3][4] |

| pKa₁ (Pyrrolidine) | ~10.0 ± 0.5 | The tertiary amine is the more basic site, remaining protonated across a wide physiological pH range. |

| pKa₂ (Benzylamine) | ~9.3 ± 0.3 | The primary amine's basicity is similar to benzylamine itself.[5] |

| Topological Polar Surface Area (TPSA) | ~27.6 Ų | Indicates potential for blood-brain barrier penetration (typically <90 Ų).[3] |

| Hydrogen Bond Donors | 2 | The primary amine group (NH₂) can donate hydrogen bonds, enhancing interaction with biological targets and water.[3] |

| Hydrogen Bond Acceptors | 2 | Both nitrogen atoms can accept hydrogen bonds, contributing to aqueous solubility.[3] |

| Rotatable Bonds | 4 | Provides conformational flexibility, which can be crucial for binding to target proteins but may carry an entropic penalty.[3] |

Ionization State: The pKa as a Master Variable

The presence of two basic nitrogen centers makes the ionization behavior of this compound particularly interesting. The acid dissociation constant, pKa, defines the pH at which a functional group is 50% ionized and 50% neutral. This property is paramount as it directly controls solubility, lipophilicity (logD), and the nature of interactions with biological targets.[6]

Causality and Scientific Insight:

-

Two Distinct Basic Centers: The molecule possesses a tertiary aliphatic amine (pyrrolidine) and a primary benzylic amine. The pyrrolidine nitrogen is expected to be the more basic of the two (higher pKa), as its electron lone pair is not delocalized and is sterically accessible. The benzylamine nitrogen's basicity is slightly attenuated by the proximity of the phenyl ring but remains a strong base.

-

pH-Dependent Speciation: At physiological pH (~7.4), both amine groups will be predominantly protonated, resulting in a dicationic species. This has profound implications:

-

High Aqueous Solubility: The charged form will be highly soluble in aqueous media like blood plasma.

-

Limited Passive Diffusion: The high charge density will hinder passive diffusion across lipid membranes, suggesting that active transport mechanisms may be necessary for cellular uptake.

-

-

Relevance to Target Binding: If the target protein's binding pocket is hydrophobic, the neutral form of the molecule would be favored. Conversely, if the pocket contains acidic residues (e.g., aspartate, glutamate), a salt-bridge interaction with the protonated amine(s) could be a key driver of binding affinity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation events.[7]

Principle: The compound is dissolved in an aqueous solution and titrated with a strong acid (e.g., HCl). A potentiometer measures the solution's pH as a function of the volume of titrant added. The inflection points in the resulting titration curve correspond to the pKa values.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water with a constant ionic strength (e.g., 0.1 M KCl).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the electrode and a magnetic stirrer in the sample solution.

-

Initial Titration: Add small, precise aliquots (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH) to titrate any residual acid and bring the solution to a high pH (~12) to ensure the compound is in its neutral, free-base form.

-

Acid Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The two pKa values are determined from the pH at the half-equivalence points (the midpoints of the two buffer regions on the curve). The Henderson-Hasselbalch equation can be used for precise calculation.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Balancing Water and Fat Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.[8]

Causality and Scientific Insight:

-

Structural Contributions: The benzyl and pyrrolidine rings are hydrophobic components that contribute positively to the logP value. The amine functional groups are polar and hydrophilic, decreasing the logP. The predicted logP of ~2 suggests a molecule with balanced properties, capable of existing in both aqueous and lipid environments.[8][9]

-

logD - The pH-Dependent Reality: Since our molecule is basic, its partitioning behavior is highly dependent on pH. At pH values below its pKa's, the molecule becomes protonated (charged) and is sequestered in the aqueous phase, leading to a low or negative logD (distribution coefficient). At high pH (>11), the molecule is neutral, its partitioning is governed by its intrinsic logP, and it will favor the octanol phase. Understanding the logD at physiological pH (7.4) is more predictive of in-vivo behavior than the intrinsic logP.[6]

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of the compound between two immiscible phases and remains a benchmark for accuracy.

Principle: The compound is dissolved in a biphasic system of octan-1-ol and water. After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.

Step-by-Step Methodology:

-

Pre-saturation: Mix equal volumes of octan-1-ol and pH 7.4 phosphate-buffered saline (PBS). Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vial, combine a precise volume of the octan-1-ol phase and the aqueous stock solution (e.g., 5 mL of each).

-

Equilibration: Seal the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25°C) for several hours (e.g., 4-24 hours) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the distribution coefficient (D) using the formula: D = [Concentration in Octanol] / [Concentration in Aqueous] The logD is then simply log₁₀(D).

Caption: Workflow for logD determination via the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. Poor solubility is a primary reason for drug candidate failure.[6][10] The solubility of this compound is a direct consequence of the interplay between its pKa and lipophilicity.

Causality and Scientific Insight:

-

pH-Solubility Profile: As a dibasic compound, its solubility will be lowest at high pH where it is in its neutral, less polar form. As the pH is lowered, the compound becomes mono- and then di-protonated, forming salts that are significantly more soluble in water. This relationship is critical for formulation; for oral administration, a drug must dissolve in the acidic environment of the stomach and remain soluble in the more neutral pH of the small intestine.

-

Impact of Lipophilicity: The intrinsic solubility (solubility of the neutral form) is inversely related to lipophilicity.[11] Molecules with strong intermolecular forces in their solid state (high melting point) also tend to have lower solubility.[10] Given the moderate logP of our compound, the free base is expected to have limited but measurable aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Measurement

This method determines the equilibrium solubility, which is the most relevant value for predicting in-vivo dissolution.

Principle: An excess amount of the solid compound is suspended in a buffer of a specific pH. The suspension is agitated until equilibrium is reached, at which point the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Sample Addition: Add an excess of the solid compound to vials containing each buffer (a visible amount of solid should remain at the end of the experiment).

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: After incubation, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

-

Quantification: Dilute the clear filtrate/supernatant and measure the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH. Plotting solubility versus pH generates the molecule's pH-solubility profile.

Conclusion: A Profile of Balanced Properties

This compound presents a physicochemical profile of a moderately lipophilic, dibasic compound. Its two amine centers dictate a pH-dependent behavior where solubility and partitioning can be significantly modulated. The predicted properties suggest a molecule that can maintain sufficient aqueous solubility for formulation while possessing adequate lipophilicity to engage with biological membranes.

The experimental protocols detailed herein provide a robust framework for confirming these predictions and generating the precise data required for advanced drug development. By grounding computational estimates in rigorous experimental validation, researchers can confidently advance molecules like this from initial concept to viable therapeutic candidates.

References

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Lin, S. (2024).

- Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.

- PubChem. (n.d.). 4-(3-Pyrrolidin-1-ylmethyl-cyclobutyl)-benzylamine.

- Gatti, R., et al. (2002). Determination of the dissociation constants (pKa)

- Avdeef, A. (2012).

- PubChem. (n.d.). N-Methyl-3-[(pyrrolidin-1-y)lmethyl]benzylamine.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. Advanced Chemistry Development.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- ResearchGate. (n.d.). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Request PDF.

- CymitQuimica. (n.d.). CAS 91271-79-3: 4-(1-Pyrrolidinylmethyl)benzenemethanamine.

- Chem-Impex. (n.d.). (1-Benzyl-pyrrolidin-3-yl)methylamine.

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.

- PubChem. (n.d.). Pyrrolidine.

- Wikipedia. (n.d.). Benzylamine.

- Guidechem. (n.d.). 2-pyrrolidin-1-ylmethyl-benzylamine 91271-77-1.

Sources

- 1. CAS 91271-79-3: 4-(1-Pyrrolidinylmethyl)benzenemethanamine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Methyl-3-[(pyrrolidin-1-y)lmethyl]benzylamine | C13H20N2 | CID 18525873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

synthesis pathway for 3-Pyrrolidin-1-ylmethyl-benzylamine

An In-Depth Technical Guide to the Synthesis of 3-Pyrrolidin-1-ylmethyl-benzylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development due to its diamine scaffold. The synthesis is strategically designed around a two-step sequence commencing with the commercially available and versatile starting material, 3-formylbenzonitrile. The core of this synthesis involves a chemoselective reductive amination to introduce the pyrrolidine moiety, followed by the reduction of a nitrile group to yield the final benzylamine. This guide will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer insights into reaction optimization and characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

This compound is a disubstituted aromatic compound featuring a primary amine and a tertiary amine, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. The spatial arrangement of the two nitrogen atoms offers a scaffold that can interact with various biological targets. The pyrrolidine ring, a common motif in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties.[1][2]

The synthetic strategy outlined herein is predicated on a logical and high-yielding approach that leverages the differential reactivity of functional groups on a common aromatic precursor. Our synthesis commences with 3-formylbenzonitrile, a bifunctional starting material that allows for the sequential introduction of the two amine-containing fragments.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzonitrile via Reductive Amination

The initial step involves the formation of the pyrrolidin-1-ylmethyl group through the reductive amination of the aldehyde functionality of 3-formylbenzonitrile with pyrrolidine.[3] Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][5] We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate over the starting aldehyde.[6]

Experimental Protocol:

-

To a stirred solution of 3-formylbenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature is added pyrrolidine (1.2 eq).

-

The reaction mixture is stirred for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

-

The reaction is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(pyrrolidin-1-ylmethyl)benzonitrile as a pure compound.

Table 1: Reaction Parameters for Reductive Amination

| Parameter | Value |

| Starting Material | 3-Formylbenzonitrile |

| Reagents | Pyrrolidine, Sodium Triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 85-95% |

Step 2: Synthesis of this compound via Nitrile Reduction

The final step of the synthesis is the reduction of the nitrile group in 3-(pyrrolidin-1-ylmethyl)benzonitrile to the primary amine. This transformation can be achieved through several methods, with catalytic hydrogenation or reduction with a metal hydride being the most common. For this guide, we will detail the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting nitriles to primary amines.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of 3-(pyrrolidin-1-ylmethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is added.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride (2.0 eq, 1.0 M in THF) is added dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small percentage of triethylamine to prevent streaking).

Table 2: Reaction Parameters for Nitrile Reduction

| Parameter | Value |

| Starting Material | 3-(Pyrrolidin-1-ylmethyl)benzonitrile |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Reductive Amination

The reductive amination proceeds through a two-stage process within a single pot:

-

Iminium Ion Formation: The nitrogen of pyrrolidine performs a nucleophilic attack on the carbonyl carbon of 3-formylbenzonitrile. This is followed by proton transfer and dehydration to form a resonance-stabilized iminium ion.

-

Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the corresponding tertiary amine.

Caption: Mechanism of the reductive amination step.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic data for the key compounds are outlined below.

3-(Pyrrolidin-1-ylmethyl)benzonitrile:

-

¹H NMR: Expect signals for the aromatic protons, a singlet for the benzylic methylene protons, and multiplets for the pyrrolidine protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the nitrile carbon, the benzylic carbon, and the pyrrolidine carbons.

-

IR: Expect a characteristic absorption for the nitrile group (C≡N) around 2230 cm⁻¹.

-

MS: The molecular ion peak corresponding to the calculated mass should be observed.

This compound:

-

¹H NMR: Expect signals for the aromatic protons, a singlet for the benzylic methylene protons of the pyrrolidinomethyl group, a singlet for the benzylic methylene protons of the aminomethyl group, a broad singlet for the NH₂ protons (exchangeable with D₂O), and multiplets for the pyrrolidine protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the two distinct benzylic carbons, and the pyrrolidine carbons.

-

IR: The nitrile absorption should be absent, and a characteristic N-H stretching vibration for the primary amine should appear around 3300-3400 cm⁻¹.

-

MS: The molecular ion peak corresponding to the calculated mass should be observed.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. By employing a strategic sequence of reductive amination and nitrile reduction on a commercially available starting material, this valuable diamine building block can be accessed in good overall yield. The provided protocols and mechanistic insights are intended to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 3-Cyanobenzaldehyde synthesis. (n.d.). ChemicalBook.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules. Retrieved from [Link]

- Production of 3-(or 4-)cyanobenzaldehyde. (1997). Google Patents.

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis method of 3-cyanobenzaldehyde. (2018). Patsnap. Retrieved from [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (2017). RSC Publishing. Retrieved from [Link]

-

m-Formylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 3-Pyrrolidin-1-ylmethyl-benzylamine Derivatives: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] This guide delves into the burgeoning field of 3-pyrrolidin-1-ylmethyl-benzylamine derivatives, a scaffold with significant, yet underexplored, therapeutic potential. By analyzing structurally related compounds and foundational chemical principles, we will explore the synthesis, biological activities, and future outlook for this promising class of molecules. This document serves as a technical resource to catalyze further research and development in this area.

Introduction: The Strategic Value of the Pyrrolidin-1-ylmethyl-benzylamine Core

The this compound scaffold represents a strategic convergence of two key pharmacophoric elements: the saturated pyrrolidine ring and the versatile benzylamine moiety. The pyrrolidine ring, with its sp³-hybridized carbons, allows for a thorough exploration of chemical space, contributing to the stereochemistry and three-dimensional structure of a molecule.[1] This non-planar structure is crucial for achieving specific and high-affinity interactions with biological targets.

The benzylamine portion of the scaffold offers a flexible linker and a site for substitution on the aromatic ring, allowing for the fine-tuning of electronic and steric properties. This adaptability is critical for optimizing target engagement, selectivity, and pharmacokinetic profiles. While direct and extensive research on this specific scaffold is emerging, the documented activities of closely related structures suggest a high probability of discovering novel therapeutics for a range of diseases.

Synthetic Strategies: Assembling the Core and its Analogs

The synthesis of this compound derivatives can be approached through several established methodologies in organic chemistry. The choice of synthetic route will largely depend on the desired substitution patterns on both the pyrrolidine and the benzylamine moieties.

Reductive Amination: A Convergent Approach

A primary and efficient method for constructing the core scaffold is through reductive amination. This involves the reaction of a suitable benzaldehyde derivative with pyrrolidine, followed by reduction of the resulting iminium intermediate.

Experimental Protocol: General Reductive Amination

-

Reaction Setup: To a solution of the substituted 3-formylbenzylamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture) is added pyrrolidine (1.1 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Diagram: Reductive Amination Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives via reductive amination.

Alternative Synthetic Routes

Other synthetic strategies can also be employed, such as the alkylation of a 3-(aminomethyl)benzylamine derivative with a suitably activated pyrrolidine precursor. The classical 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile can also be a powerful tool for constructing the pyrrolidine ring with specific stereochemistry.[1]

Biological Activities and Therapeutic Potential

While direct studies on a broad library of this compound derivatives are limited, the biological activities of structurally analogous compounds provide a strong foundation for predicting their therapeutic potential.

Anticancer Activity: Targeting Kinases and Microtubules

The benzylamine and pyrrolidine moieties are prevalent in a multitude of anticancer agents. Structurally related compounds have demonstrated potent inhibitory activity against key oncogenic targets.

-

Kinase Inhibition: A notable example is the discovery of 3(S)-thiomethyl pyrrolidine derivatives as potent inhibitors of ERK1/2, key components of the MAPK signaling pathway frequently dysregulated in cancer.[2] This suggests that the this compound scaffold could be a valuable starting point for the design of novel kinase inhibitors.

-

Microtubule Disruption: A benzimidazole derivative featuring a pyrrolidin-1-yl group and a substituted benzyl moiety has been shown to inhibit the growth of human prostate cancer cells by disrupting tubulin polymerization and activating c-Jun N-terminal kinase (JNK). This dual mechanism of inducing mitotic arrest and apoptosis highlights the potential of the benzylamine portion of the scaffold to be modified for potent anticancer effects.

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound Class | Target | Observed Activity |

| 3(S)-thiomethyl pyrrolidine derivatives | ERK1/2 | Potent inhibition, improved pharmacokinetic profile |

| Benzimidazole-pyrrolidine hybrid | Tubulin, JNK | G2/M cell cycle arrest, apoptosis in prostate cancer cells |

Diagram: Potential Anticancer Mechanism

Caption: Inferred signaling pathways targeted by this compound derivatives in cancer cells.

Central Nervous System (CNS) Applications: Modulating GPCRs and Ion Channels

The physicochemical properties of the pyrrolidine ring often impart favorable characteristics for CNS drug discovery, including blood-brain barrier permeability.

-

GPCR Antagonism: Novel pyrrolidine ureas have been identified as potent C-C chemokine receptor 1 (CCR1) antagonists, with good oral bioavailability.[3] CCR1 is implicated in inflammatory responses in the CNS. Furthermore, pyrrolidine amide-based compounds have been developed as selective M5 muscarinic acetylcholine receptor antagonists, a target for neurological disorders.[4] These findings suggest that the this compound scaffold could be a promising template for developing novel GPCR modulators for CNS indications.

-

Ion Channel Modulation: Benzamide derivatives, which share the benzylamine substructure, have been identified as blockers of the Kv1.3 potassium channel.[5] This channel is involved in the activation of T-lymphocytes and represents a target for autoimmune diseases with neurological manifestations.

Anti-inflammatory and Other Potential Applications

The diverse biological activities of pyrrolidine-containing compounds suggest that the this compound scaffold could be explored for a wide range of other therapeutic applications, including anti-inflammatory and anti-infective agents.

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR for the this compound class is yet to be established, key principles can be inferred from related series:

-

Substitution on the Benzyl Ring: The position and nature of substituents on the phenyl ring of the benzylamine moiety are expected to significantly influence potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic environment and impact interactions with the target protein.

-

Pyrrolidine Stereochemistry: The stereocenters on the pyrrolidine ring, if present, will be critical for defining the three-dimensional orientation of the molecule and its fit within a binding pocket.

-

Linker Modification: The methylene linker between the pyrrolidine and the benzylamine can be modified to alter flexibility and spacing, which can be crucial for optimizing target engagement.

Future Directions and Conclusion

The this compound scaffold is a promising, yet relatively untapped, area for drug discovery. The evidence from structurally related compounds strongly suggests a high potential for identifying novel and potent modulators of various biological targets. Future research should focus on:

-

Library Synthesis: The systematic synthesis and screening of a diverse library of this compound derivatives against a broad panel of biological targets.

-

Target Identification: Elucidating the specific molecular targets responsible for the observed biological activities.

-

In-depth SAR Studies: Conducting comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: Utilizing in silico methods to guide the design of new analogs and to understand the molecular basis of their activity.

References

- Babu, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2015-2020.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-25.

- Liang, P. H., et al. (2002). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Bioorganic & Medicinal Chemistry, 10(10), 3267-3276.

- Miao, S., et al. (2003). Benzamide derivatives as blockers of Kv1.3 ion channel. Bioorganic & Medicinal Chemistry Letters, 13(6), 1161-1164.

- Johnson, T. A., et al. (2009). Novel pyrrolidine ureas as C-C chemokine receptor 1 (CCR1) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(7), 2036-2040.

- Jones, P. J., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 40, 127931.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrrolidine ureas as C-C chemokine receptor 1 (CCR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzamide derivatives as blockers of Kv1.3 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active molecules.[1][2][3][4] Their inherent versatility, arising from the numerous possible substitution patterns on both the phenyl ring and the amino group, allows for the fine-tuning of physicochemical and pharmacological properties. This adaptability has led to their exploration in a wide range of therapeutic areas, including as antifungal, antibacterial, anticonvulsant, and anti-inflammatory agents, as well as inhibitors of key enzymes like monoamine oxidase (MAO).[2][5][6][7][8] This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse pharmacological applications of substituted benzylamine compounds, offering insights for researchers and professionals engaged in drug discovery and development.

Synthetic Methodologies: Crafting the Benzylamine Core

The efficient synthesis of substituted benzylamines is a critical first step in the exploration of their therapeutic potential. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and the tolerance of other functional groups within the molecule.[1]

Reductive Amination: A Workhorse of Benzylamine Synthesis

Reductive amination stands out as one of the most widely employed methods for preparing benzylamines. This reaction typically involves the condensation of a substituted benzaldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A series of novel benzylamines were synthesized using this method, starting from halogen-substituted 3- and 4-benzyloxybenzaldehyde derivatives and either 6-methylhept-2-yl amine or n-octylamine.[9] The resulting amines were subsequently evaluated for their antimycotic activity.[9]

Experimental Protocol: A Representative Reductive Amination

-

Imine Formation: Dissolve the substituted benzaldehyde (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Reduction: After stirring for a period to allow for imine formation, introduce a reducing agent. Sodium borohydride (NaBH₄) is a common and cost-effective choice. The reaction is typically stirred at room temperature until completion.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is often purified by column chromatography to yield the desired substituted benzylamine.

The causality behind this experimental choice lies in its operational simplicity and the commercial availability of a wide variety of starting aldehydes and amines, allowing for the rapid generation of diverse compound libraries.

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

While classical methods remain valuable, modern catalytic strategies offer alternative and often more efficient routes to substituted benzylamines.

Copper-Catalyzed Cross-Dehydrogenative Coupling: A direct synthesis of α-substituted primary benzylamines has been developed from alkylarenes and diarylimines.[10] This method utilizes a simple copper iodide (CuI) catalyst with 1,10-phenanthroline as a ligand.[10] The reaction proceeds via a cross-dehydrogenative coupling, directly forming the C-N bond and yielding the desired unprotected amines as their hydrochloride salts in good yields.[10] A key advantage of this protocol is its tolerance to both air and moisture, making it a practical and robust option.[10]

Nickel-Catalyzed N-Alkylation of Benzyl Alcohols: An attractive and sustainable approach involves the direct coupling of benzyl alcohols with ammonia or its sources.[4][11] This "borrowing hydrogen" methodology utilizes commercially available heterogeneous nickel catalysts.[4][11] A significant challenge in this approach is preventing the overalkylation of the primary amine product.[4][11] However, robust catalytic methodologies have been developed that employ easy-to-handle ammonia sources, such as aqueous ammonia or ammonium salts, to achieve good selectivity for the desired primary benzylamines.[4][11]

Workflow for Nickel-Catalyzed Amination of Benzyl Alcohols

Caption: Workflow for the nickel-catalyzed amination of benzyl alcohols.

Spectroscopic and Analytical Characterization

The unambiguous identification and characterization of synthesized substituted benzylamines are paramount. A combination of spectroscopic techniques is typically employed.

| Technique | Information Obtained | Example Data Reference |

| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. | [12] |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | [12] |

| FTIR | Identifies the presence of key functional groups, such as N-H and C-N bonds. | [12] |

| HRMS | Determines the exact mass of the molecule, confirming its elemental composition. | [12] |

For example, in the synthesis of 3-ethoxy-2-hydroxy-N-(benzyl)benzylamine, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic CH₂ groups, the ethoxy group, and the amine proton.[12] The ¹³C NMR would confirm the presence of all carbon atoms, and high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the chemical formula C₁₆H₁₉NO₂.[12]

Pharmacological Activities and Structure-Activity Relationships (SAR)

The true value of substituted benzylamines lies in their diverse biological activities. Understanding the relationship between their chemical structure and pharmacological effect is crucial for designing more potent and selective drug candidates.

Monoamine Oxidase (MAO) Inhibition

Substituted benzylamines have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters. A comparative analysis of N-benzylamine analogs has shed light on their structure-activity relationships (SAR) as MAO inhibitors.[6]

Quantitative structure-activity relationship (QSAR) studies on para-substituted benzylamine analogues have shown that the binding affinity to MAO-A is best correlated with the van der Waals volume of the substituent, with larger substituents leading to tighter binding.[13] Conversely, the rate of oxidation is more dependent on the electronic effects of the substituent.[13] For MAO-B, halogen substitution on the phenyl ring significantly influences inhibitory activity, with para-substitution generally resulting in higher potency.[6] For instance, a 4-bromo substituted N-benzylamine-sulfonamide derivative displayed the most potent MAO-B inhibition with an IC₅₀ value of 0.041 µM.[6]

MAO Inhibitory Activity Assay Protocol

-

Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

-

Assay Buffer: A suitable buffer, such as 100 mM potassium phosphate at pH 7.4, is used.

-

Substrate and Probe: A substrate like kynuramine or p-tyramine is used in conjunction with a fluorogenic probe such as Amplex® Red and horseradish peroxidase (HRP).

-

Incubation: The test compounds and reference inhibitors (e.g., selegiline for MAO-B, clorgyline for MAO-A) are incubated with the enzyme, substrate, and probe in a 96-well plate.

-

Detection: The fluorescence generated from the enzymatic reaction is measured over time to determine the rate of inhibition.

-

Data Analysis: IC₅₀ values are calculated to quantify the inhibitory potency of the compounds.

This self-validating system includes positive controls (known inhibitors) to ensure the assay is performing correctly and to allow for the relative potency of new compounds to be determined.

Antifungal and Antibacterial Activity

Substituted benzylamines have also emerged as promising antimicrobial agents.

Antifungal Activity: Derivatives of benzylamine antimycotics with an additional phenyl ring have been synthesized and evaluated.[5] The antifungal potency was found to be highly dependent on the distance between the two phenyl groups and the nature of the spacer connecting them.[5] Linking the aryl rings with a quaternary carbon atom led to the identification of highly active compounds, particularly against Candida albicans.[5]

Antibacterial Activity: Novel coumarin derivatives containing benzylamine moieties have demonstrated excellent in vitro antibacterial activity.[8] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that introducing an electron-donating group at one position and a larger group at another could enhance antibacterial efficacy.[8] The mechanism of action for one of the most potent compounds was found to involve increasing the permeability of the bacterial membrane, leading to its disruption.[8]

Logical Relationship in SAR for Antibacterial Coumarin-Benzylamines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews [chemistryviews.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of Pyrrolidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of pyrrolidine-based compounds, from their early identification in alkaloids to their current prominence in modern drug discovery. We will delve into the strategic intricacies of their synthesis, elucidating the causal relationships behind key experimental choices and providing detailed protocols for the construction of these vital molecular frameworks. This document is designed to serve as a valuable resource for researchers and professionals by bridging historical context with practical, field-proven insights into the synthesis and application of this remarkable heterocyclic system.

Introduction: The Structural and Strategic Importance of the Pyrrolidine Ring

The pyrrolidine nucleus, also known as tetrahydropyrrole, is a fundamental structural motif in a multitude of biologically and pharmacologically active molecules.[4][5] Its significance in drug design is multi-faceted. The sp³-hybridized nature of its carbon atoms imparts a three-dimensional, non-planar geometry, a characteristic that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1] This "pseudorotation" of the pyrrolidine ring enables the precise spatial orientation of substituents, facilitating highly specific and potent interactions with biological targets.[1]

Furthermore, the stereogenicity of the carbon atoms within the pyrrolidine ring provides a rich platform for introducing molecular diversity and complexity. The spatial arrangement of substituents can dramatically influence the biological activity of a molecule, with different stereoisomers often exhibiting distinct pharmacological profiles due to their differential binding to enantioselective proteins.[1] This stereochemical richness, combined with the ring's inherent stability and synthetic tractability, has cemented the pyrrolidine scaffold's status as one of the most frequently encountered five-membered nitrogen heterocycles in FDA-approved drugs.[1]

This guide will navigate the historical milestones that brought the pyrrolidine ring to the forefront of chemical science, explore the evolution of its synthetic methodologies, and provide a practical framework for the rational design and synthesis of novel pyrrolidine-containing compounds.

A Historical Trajectory: From Natural Alkaloids to Synthetic Pharmaceuticals

The story of pyrrolidine is deeply intertwined with the study of natural products, particularly alkaloids. While a singular "discovery" of the unsubstituted pyrrolidine ring is not prominently documented, its derivatives were identified in plant extracts throughout the 19th century.

Early Encounters with Pyrrolidine Alkaloids:

The initial discovery of what would later be identified as pyrrolidine-containing compounds emerged from the investigation of medicinal and psychoactive plants. For instance, hygrine and cuscohygrine were isolated from the leaves of the coca shrub (Erythroxylum coca). These structurally simple pyrrolidine alkaloids are recognized for their intriguing biological and pharmacological properties, with some derivatives displaying hallucinogenic characteristics.[4]

The Rise of Synthetic Chemistry and Structural Elucidation:

The late 19th and early 20th centuries marked a turning point with the advent of modern organic synthesis. The work of chemists like Carl Schotten and Eugen Baumann in the 1880s on reactions to form amides from amines and acid chlorides (the Schotten-Baumann reaction) laid the groundwork for the synthesis and derivatization of cyclic amines.[3][6][7][8][9] This era saw a concerted effort to synthesize and understand the structure of natural products, which inevitably led to a deeper understanding of the pyrrolidine ring system. The development of synthetic routes to compounds like 1-methylpyrrolidine in the early 20th century was a logical progression in the broader exploration of cyclic amines and their role in the chemistry of alkaloids.

From Natural Precursors to Chiral Drugs:

A pivotal moment in the history of pyrrolidine-based drug development was the recognition of the amino acids L-proline and L-hydroxyproline as readily available, chiral starting materials. This realization opened the door to the stereoselective synthesis of a vast number of complex, optically pure pyrrolidine-containing molecules. This "chiral pool" approach remains a cornerstone of modern pharmaceutical synthesis.

The Art of Construction: Modern Synthetic Methodologies for the Pyrrolidine Ring

The synthesis of substituted pyrrolidines has evolved from classical cyclization methods to highly sophisticated, stereocontrolled strategies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for efficiency and scalability.

Foundational Strategy: Synthesis from Chiral Precursors

The use of naturally occurring, enantiomerically pure starting materials like L-proline and 4-hydroxy-L-proline is a highly effective strategy for the synthesis of chiral pyrrolidine-containing drugs. This approach leverages the inherent stereochemistry of the starting material to produce optically pure products.

A common transformation is the reduction of the carboxylic acid of proline to an alcohol, yielding (S)-prolinol. This versatile intermediate serves as a building block for numerous pharmaceuticals. For example, the synthesis of the erectile dysfunction drug Avanafil involves the condensation of (S)-prolinol with a carboxylic acid derivative.

Convergent Powerhouse: The [3+2] Cycloaddition Reaction

Among the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[3] This atom-economical reaction allows for the rapid assembly of the five-membered ring with the simultaneous and controlled formation of multiple stereocenters.

Mechanism of the 1,3-Dipolar Cycloaddition:

The reaction involves a 1,3-dipole (the azomethine ylide) and a dipolarophile (typically an alkene). The azomethine ylide, which can be generated in situ from various precursors such as α-amino acids, reacts with the alkene in a concerted, pericyclic manner.[10][11] The stereochemical outcome of the reaction is highly dependent on the geometry of the dipole and the dipolarophile, as well as the reaction conditions.

Diagram: Mechanism of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Caption: Concerted [3+2] cycloaddition of an azomethine ylide and a dipolarophile.

This methodology has been instrumental in the synthesis of a wide range of complex pyrrolidine-containing molecules, including spiro-pyrrolidine-oxindoles, which are prevalent in many biologically active alkaloids.[12][13][14][15][16]

Other Key Synthetic Transformations

While the [3+2] cycloaddition is a dominant strategy, several other methods are crucial for the synthesis of pyrrolidines:

-

Reductive Amination of 1,4-Dicarbonyls (Paal-Knorr Synthesis): A classical and straightforward method for preparing N-substituted pyrrolidines.

-

Intramolecular Cyclization of Amines: The cyclization of acyclic precursors containing an amine and a suitable leaving group or an activated double/triple bond is a common strategy.[2]

-

Transition Metal-Catalyzed C-H Amination: These modern methods offer high atom economy by directly forming the N-C bond through the functionalization of an unactivated C-H bond.[17]

Pharmacology and Structure-Activity Relationships (SAR)

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

Pyrrolidine-Based Compounds in Oncology